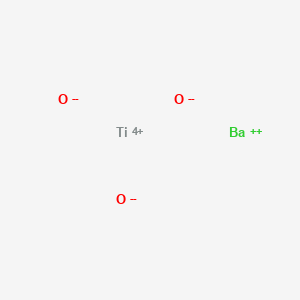
Cadmium-111
Overview
Description
Cadmium-111 is a stable isotope of cadmium, a soft, malleable, bluish-white metal . It has a mass number of 111, atomic number of 48, and contains 63 neutrons . The isotopic mass of this compound is 110.904183 . It is used in the manufacturing of some batteries and solar cells .
Synthesis Analysis
This compound can be obtained from natural cadmium targets irradiated with protons . This compound can also be produced as a byproduct in the refining of zinc or lead .
Molecular Structure Analysis
This compound has a nuclear spin of 1/2+ . It is a part of the “zinc group” of the periodic table and exhibits the common +2 oxidation state of this group .
Physical And Chemical Properties Analysis
This compound has a nuclear magnetic moment of -0.5940 . It prefers a four-coordinate, tetrahedral environment . The hydrolysis of this compound is comparable to other transition metal ions .
Scientific Research Applications
Environmental Analysis : Cadmium-111m, a form of Cadmium-111, is used in activation analysis for determining cadmium in environmental materials. This method involves fast neutron activation analysis and has been applied to analyze sewage sludge and other materials (Esprit, Vandecasteele, & Hoste, 1986).
Soil Science : In soil science, this compound is used to compare with radioactive isotopes like 109Cd for assessing the isotopically exchangeable pool of cadmium in soils. This is important for understanding soil contamination and cadmium availability in different soil types (Sterckeman et al., 2009).
Nuclear Magnetic Resonance (NMR) in Metalloproteins : this compound, along with Cadmium-113, is used as an NMR probe for studying cadmium-containing molecules, particularly in metalloproteins. This application is crucial for understanding the structure and function of metalloproteins that contain Zn2+ or Cd2+ ions (Coleman Je, 1993).
Medical Applications : this compound is involved in the preparation of high-purity In-111 solutions for nuclear medicine. In-111 is produced from cadmium targets, and its high radiochemical and chemical purity is vital for diagnostic and therapeutic applications in medicine (Ebrahimi et al., 2010).
Biological Research : In biological research, enriched this compound is used to study cadmium accumulation and speciation in tissues of organisms, such as the European eel. This approach helps in understanding the bioaccumulation and redistribution of cadmium in the environment (Rodríguez-Cea et al., 2006).
Material Science : this compound is used in the study of adsorption and nucleation on single crystals, such as germanium, which is relevant in material science and surface chemistry (Voorhoeve, Wagner, & Carides, 1972).
Isotope Fractionation Studies : Studies on isotope fractionation of cadmium, including this compound, provide insights into nuclear field shift effects. This research is significant in the fields of geochemistry and nuclear physics (Fujii et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
cadmium-111 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOSMKKIYDKNTQ-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[111Cd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931838 | |
| Record name | (~111~Cd)Cadmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.904184 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14336-64-2 | |
| Record name | Cadmium, isotope of mass 111 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014336642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~111~Cd)Cadmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)
![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)
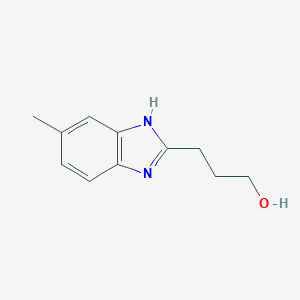
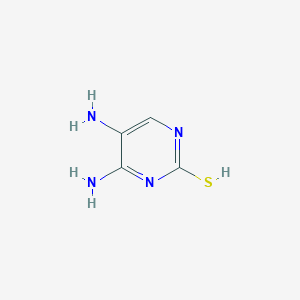
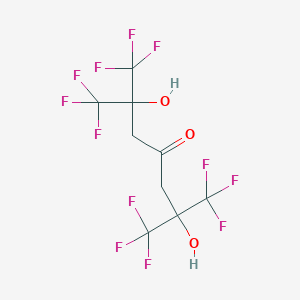
![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)
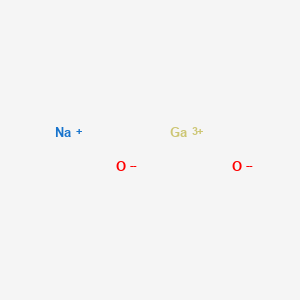
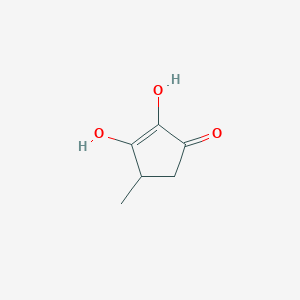

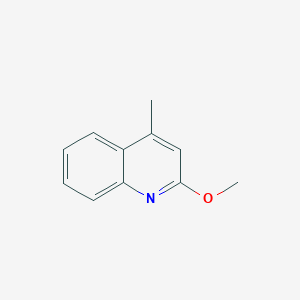
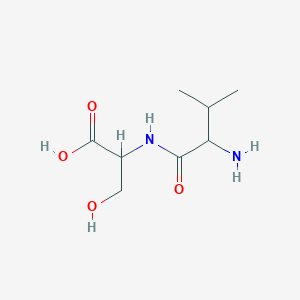

![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)
